Diketone-PEG4-PFP ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

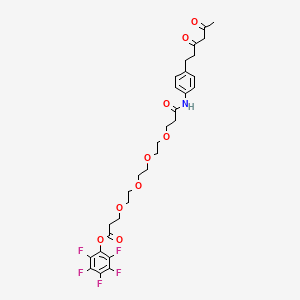

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNZZHGXYBSDRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F5NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diketone-PEG4-PFP Ester: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketone-PEG4-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a diketone functional group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for the sequential or simultaneous conjugation of two different molecules, offering precise control over the final conjugate structure and function.

The PFP ester provides a highly efficient and stable amine-reactive handle for conjugation to lysine (B10760008) residues on proteins and other biomolecules. Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, leading to higher reaction efficiencies and better reproducibility. The diketone group, on the other hand, enables selective covalent modification of arginine residues, providing an orthogonal conjugation strategy to the traditional amine-reactive approaches. The integrated PEG4 spacer enhances the water solubility of the linker and the resulting bioconjugate, which can improve the pharmacokinetic properties and reduce aggregation of the final product.[1][2][3]

Chemical Properties and Structure

The chemical structure of this compound facilitates its dual reactivity. The key features include:

-

Pentafluorophenyl (PFP) Ester: An activated ester that reacts with primary and secondary amines (e.g., the ε-amino group of lysine) to form stable amide bonds.[4] The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.

-

Diketone Moiety: A 1,2- or 1,3-dicarbonyl functional group that undergoes a specific covalent reaction with the guanidinium (B1211019) group of arginine residues.[5][6]

-

PEG4 Spacer: A short, hydrophilic polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This spacer increases the hydrodynamic radius and water solubility of the molecule.

| Property | Value | Reference |

| Molecular Formula | C30H34F5NO9 | [7] |

| Molecular Weight | 647.58 g/mol | [7] |

| CAS Number | 2353409-84-2 | [7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Solubility | Soluble in DMSO, DMF, DCM | [8] |

| Storage | Store at -20°C, protect from moisture | [9] |

Mechanism of Action and Reaction Pathways

This compound enables a two-pronged conjugation strategy by targeting two different amino acid residues: lysine and arginine.

PFP Ester Reaction with Lysine

The PFP ester reacts with the primary amine of a lysine residue via nucleophilic acyl substitution. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the lysine amine is deprotonated and thus nucleophilic.[10] The pentafluorophenol (B44920) is released as a byproduct.

Caption: Reaction of PFP ester with a primary amine on a lysine residue.

Diketone Reaction with Arginine

The diketone moiety reacts specifically with the guanidinium group of arginine residues. This reaction typically proceeds under mild basic conditions (pH 7-9) and results in the formation of a stable heterocyclic adduct.[6][11] This reaction is highly selective for arginine over other amino acids, including lysine.[5]

Caption: Reaction of the diketone moiety with the guanidinium group of an arginine residue.

Applications in Drug Development

The unique characteristics of this compound make it a valuable tool in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker allows for the creation of conjugates with a drug-to-antibody ratio (DAR) that can be precisely controlled. For instance, an antibody can be first conjugated to a drug molecule via the PFP ester reacting with lysine residues. Subsequently, a second therapeutic or imaging agent can be attached to the arginine residues via the diketone functionality, leading to a dual-payload ADC. This approach can be used to deliver synergistic drug combinations or to attach a diagnostic agent alongside a therapeutic one. The hydrophilic PEG spacer helps to mitigate the hydrophobicity of the payload, improving the ADC's solubility and pharmacokinetic profile.[12]

PROTACs

This compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[7][13] One end of the linker can be attached to a ligand for the target protein, and the other end to a ligand for the E3 ligase. The PEG4 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for bioconjugation using a bifunctional linker like this compound. Optimal conditions, including stoichiometry, buffer composition, pH, temperature, and reaction time, should be determined empirically for each specific application.

General Two-Step Bioconjugation Protocol

This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Molecule A with a primary amine

-

Molecule B with a functional group for subsequent attachment (if necessary)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., Tris or glycine)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Step 1: PFP Ester-Amine Conjugation a. Prepare a stock solution of this compound in anhydrous DMSO or DMF. b. Add the desired molar excess of the linker to the protein solution. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. d. Remove the excess linker by desalting or dialysis into a suitable buffer (e.g., PBS, pH 7.4).

-

Step 2: Diketone-Arginine Conjugation a. To the purified protein-linker conjugate, add Molecule B. b. Adjust the pH of the reaction mixture to 8.0-9.0 if necessary. c. Incubate the reaction for 2-24 hours at room temperature or 37°C. d. Quench the reaction by adding a quenching reagent if necessary. e. Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Caption: A generalized workflow for a two-step bioconjugation reaction.

Quantitative Data and Characterization

The efficiency of the conjugation reactions and the characterization of the final product are critical for ensuring the quality and reproducibility of the bioconjugate.

| Parameter | Method | Expected Outcome |

| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | Provides the average number of linker/drug molecules conjugated per protein. |

| Reaction Yield | HPLC, SEC | Quantifies the percentage of protein that is successfully conjugated. |

| Purity | SDS-PAGE, SEC | Assesses the homogeneity of the final product and the presence of any aggregates or unconjugated species. |

| Stability | Incubation in serum/plasma followed by analysis (e.g., HPLC, ELISA) | Determines the stability of the linker-protein and linker-drug bonds under physiological conditions. |

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its dual reactivity towards lysine and arginine residues, combined with the beneficial properties of the PEG spacer, allows for the construction of sophisticated and well-defined bioconjugates such as ADCs and PROTACs. The enhanced stability of the PFP ester and the specificity of the diketone-arginine reaction offer significant advantages over traditional crosslinking chemistries, enabling the development of next-generation therapeutics with improved efficacy and safety profiles. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application of this advanced linker technology.

References

- 1. Diketone Linkers-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 2. eMolecules Broadpharm / this compound / 25mg / 445408971 / BP-24186 | Fisher Scientific [fishersci.com]

- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 5. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DBCO-PEG4-PFP ester | BroadPharm [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 11. targetmol.com [targetmol.com]

- 12. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]

- 13. This compound - CD Bioparticles [cd-bioparticles.net]

Diketone-PEG4-PFP ester chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketone-PEG4-PFP ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This molecule is particularly relevant in the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a diketone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, offers a versatile platform for covalently linking biomolecules to therapeutic agents or other chemical entities. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and visual diagrams to support researchers in its effective utilization.

Chemical Structure and Properties

This compound is a precisely engineered molecule with three key functional components:

-

Diketone Group: This functional group is designed to react selectively with lysine (B10760008) residues on proteins, particularly in the active site of catalytic antibodies, forming a stable covalent bond.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a short, hydrophilic spacer. It enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1] The PEG linker's flexibility can also be advantageous in facilitating interactions between the linked moieties, such as in the formation of the ternary complex in PROTACs.[2]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary and secondary amines, such as those found on proteins, peptides, and amine-modified small molecules.[3][4] Notably, PFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₄F₅NO₉ | [5] |

| Molecular Weight | 647.59 g/mol | [5] |

| Appearance | Typically a colorless to light yellow oil | [6] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in DMSO and DMF | [6][7] |

| Storage Conditions | Store at -20°C, protect from light | [6] |

Key Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in the development of targeted therapies.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] this compound serves as a versatile linker for synthesizing PROTACs.[10] The PFP ester can be used to conjugate a ligand for an E3 ligase, while the diketone moiety can be reacted with a ligand for the target protein of interest. The PEG4 spacer helps to optimize the spatial orientation and distance between the two ligands, which is critical for the efficient formation of the ternary complex (E3 ligase-PROTAC-target protein).[2]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of an ADC.[11] The PFP ester of this compound can be used to attach a cytotoxic payload, while the diketone group can react with lysine residues on the antibody. The hydrophilic PEG4 linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability, and potentially reducing its immunogenicity.[1][12]

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general method for reacting the PFP ester moiety of this compound with a primary or secondary amine on a molecule of interest (e.g., a protein, peptide, or small molecule ligand).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

-

Preparation of this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound solution to the solution of the amine-containing molecule with gentle stirring. The optimal molar ratio should be determined empirically but typically ranges from 2 to 20-fold excess of the linker.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS to observe the mass shift of the modified molecule).

-

-

Quenching the Reaction (Optional): To quench any unreacted PFP ester, add the Quenching Buffer to the reaction mixture and incubate for 30-60 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (for proteins) or dialysis.[13][14]

Important Considerations:

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.[7]

-

pH: The reaction is most efficient at a slightly basic pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.[14]

-

Moisture Sensitivity: PFP esters are sensitive to moisture and can hydrolyze. It is crucial to use anhydrous solvents for preparing the stock solution and to prepare it immediately before use.[7]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Protein Bioconjugation

Caption: Experimental workflow for bioconjugation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism of action.

References

- 1. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to Diketone-PEG4-PFP Ester: Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diketone-PEG4-PFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This guide provides a comprehensive overview of its mechanism of action, chemical properties, and applications in scientific research and drug development. We will delve into the specific reactivities of its constituent functional groups—the pentafluorophenyl (PFP) ester and the diketone moiety—and provide detailed experimental protocols for its use. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a versatile tool in the field of bioconjugation.

Introduction to this compound

This compound is a chemical linker that enables the covalent bonding between two different molecules. It is composed of three key components:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins.

-

Diketone: A functional group that selectively reacts with the guanidinium (B1211019) group of arginine residues in proteins.

-

PEG4 Spacer: A short, hydrophilic polyethylene glycol spacer consisting of four ethylene (B1197577) glycol units. This spacer increases the water solubility of the linker and the resulting conjugate, and it provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

This unique combination of functionalities makes this compound a valuable reagent for various bioconjugation applications, including protein-protein conjugation, antibody-drug conjugates (ADCs), and the development of PROTACs (Proteolysis Targeting Chimeras).

Chemical Properties and Structure

The chemical structure of this compound facilitates its role as a molecular bridge.

| Property | Value |

| Molecular Formula | C₃₀H₃₄F₅NO₉ |

| Molecular Weight | 647.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Mechanism of Action

The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a two-step conjugation process, enabling precise control over the final conjugate.

PFP Ester Reaction with Primary Amines (e.g., Lysine)

The PFP ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.[1] This reaction results in the formation of a stable amide bond.

PFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[1][2] This enhanced stability leads to more efficient and reproducible conjugation reactions, particularly in aqueous buffers used for biomolecule modifications.[1]

Diketone Reaction with Arginine

The diketone moiety of the linker is designed to react specifically with the guanidinium group of arginine residues. The reaction involves the formation of a stable heterocyclic adduct. While some sources suggest potential reactivity with lysine, the primary target of the 1,2-dicarbonyl group is the guanidino group of arginine.

The reaction conditions, such as pH and temperature, can be optimized to favor the modification of arginine.

Quantitative Data

PFP Ester Reactivity

PFP esters exhibit superior stability and reactivity compared to NHS esters, which are commonly used for amine modification.

| Parameter | PFP Ester | NHS Ester | Reference |

| Relative Hydrolysis Rate | Lower | Higher | [1][2] |

| Reactivity with Amines | Higher | Lower | [1] |

Note: The table presents a qualitative comparison based on available literature. Specific rates are dependent on reaction conditions.

Diketone Reactivity

The reaction of diketones with arginine can be influenced by several factors.

| Factor | Effect on Reaction Rate |

| pH | Generally faster at slightly alkaline pH |

| Temperature | Increased temperature can accelerate the reaction |

| Solvent | Aprotic polar solvents are often used |

Experimental Protocols

The following protocols are generalized for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.

Step 1: Reaction of this compound with an Amine-Containing Molecule

This protocol describes the conjugation of the PFP ester end of the linker to a protein containing accessible lysine residues.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody)

-

Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Anhydrous DMSO or DMF

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Prepare the Protein Solution: Dissolve the amine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: (Optional) Add the quenching reagent to a final concentration of 50 mM to stop the reaction.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer for the next step.

Step 2: Reaction of the Diketone-Functionalized Molecule with an Arginine-Containing Molecule

This protocol outlines the conjugation of the diketone end of the linker (now attached to the first molecule) to a protein containing accessible arginine residues.

Materials:

-

Diketone-functionalized molecule from Step 1

-

Arginine-containing protein

-

Reaction Buffer: Buffer appropriate for the stability of the arginine-containing protein, pH 7.5-8.5.

-

Desalting column

Procedure:

-

Prepare the Arginine-Containing Protein: Dissolve the arginine-containing protein in the reaction buffer.

-

Conjugation Reaction: Mix the diketone-functionalized molecule with the arginine-containing protein. The molar ratio should be optimized based on the desired final product.

-

Incubation: Incubate the reaction mixture for 2-24 hours at 37°C. The optimal time and temperature may vary.

-

Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove any unreacted starting materials.

Applications

The unique properties of this compound make it suitable for a range of applications in research and drug development.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells.

-

PROTACs: It can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

-

Protein-Protein Conjugation: The creation of well-defined protein heterodimers for research purposes.

-

Surface Modification: Immobilization of proteins or other molecules onto surfaces for assays and diagnostics.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker. Its amine-reactive PFP ester offers high efficiency and stability, while the diketone moiety provides a means for selective targeting of arginine residues. The integrated PEG spacer enhances its utility in aqueous environments. This technical guide provides a foundational understanding of its mechanism of action and practical guidance for its application in bioconjugation, empowering researchers to leverage this tool in their scientific endeavors.

References

Diketone-PEG4-PFP Ester: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Diketone-PEG4-PFP ester, a heterobifunctional linker crucial in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). This guide outlines the core physicochemical properties of this linker, detailed experimental protocols for its characterization, and visual workflows to aid in experimental design.

Introduction to this compound

This compound is a valuable chemical tool employed in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1] It comprises three key functional components:

-

A Diketone Moiety: This functional group is designed to react specifically with lysine (B10760008) residues on target proteins, forming a stable covalent bond.[2]

-

A PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the aqueous solubility and biocompatibility of the molecule. This polyethylene (B3416737) glycol chain can improve the pharmacokinetic properties of the resulting conjugate.[3]

-

A Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive amine-reactive functional group. It readily reacts with primary and secondary amines on proteins or other molecules to form stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[4][5]

This unique combination of functionalities makes this compound a versatile tool for linking a target protein-binding ligand to an E3 ligase ligand in the construction of PROTACs, which are designed to induce the degradation of specific proteins within a cell.[1]

Solubility Profile

The presence of the hydrophilic PEG4 linker suggests good solubility in a range of polar solvents.[3] However, the overall solubility will be influenced by the more hydrophobic diketone and PFP ester moieties.

General Solubility Characteristics:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Limited to Moderate | The PEG4 chain enhances water solubility, but the hydrophobic diketone and PFP ester may limit high concentrations. Solubility is expected to be sufficient for many bioconjugation reactions. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are recommended for dissolving PFP esters before use in aqueous reactions and are expected to readily dissolve the entire molecule.[5] |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate to High | The organic nature of the diketone and PFP ester suggests solubility in these solvents. |

| Non-Polar Aliphatic Solvents (e.g., Hexane) | Low | The polarity of the PEG chain and the ester group makes solubility in non-polar aliphatic solvents unlikely. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following protocol, based on the equilibrium solubility method, is recommended.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Ethanol, Acetonitrile)

-

Sealed vials

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or a UV-Vis spectrophotometer

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.

-

Calculate the solubility, typically expressed in mg/mL.

-

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is paramount for its successful application, as degradation can lead to loss of reactivity and the formation of impurities. The primary degradation pathway for the PFP ester moiety is hydrolysis. PFP esters are known to be more stable against hydrolysis than NHS esters, but they are still susceptible, particularly at higher pH values.

Key Factors Influencing Stability:

-

pH: The rate of hydrolysis of the PFP ester is significantly influenced by pH. It is more stable at acidic to neutral pH and hydrolyzes more rapidly under basic conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, low temperatures are recommended. The Safety Data Sheet for a similar compound suggests storage at -20°C.

-

Moisture: PFP esters are moisture-sensitive. It is crucial to handle and store the compound in a dry environment to prevent premature hydrolysis. The solid compound should be stored with a desiccant.

Expected Stability:

| Condition | Predicted Stability | Rationale |

| Solid State (Dry, -20°C) | High | Under these conditions, the molecule is expected to be stable for an extended period. |

| Anhydrous Organic Solvent (e.g., DMSO, DMF) | Good (short-term) | Solutions in anhydrous solvents are relatively stable if moisture is excluded. However, it is recommended to prepare solutions immediately before use. |

| Aqueous Solution (pH < 7) | Moderate | The rate of hydrolysis is slower at acidic to neutral pH. |

| Aqueous Solution (pH > 7.5) | Low | The rate of hydrolysis increases significantly at basic pH. |

Experimental Protocol for Stability Assessment (Hydrolysis)

This protocol outlines a method to determine the hydrolytic stability of this compound in aqueous buffers.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers of different pH values (e.g., pH 5, 7.4, 8.5)

-

Constant temperature incubator or water bath

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

-

Quenching solution (e.g., mobile phase or a low pH buffer)

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

-

Initiation of Hydrolysis:

-

Dilute the stock solution into the different aqueous buffers to a known final concentration.

-

Immediately inject a sample (t=0) into the HPLC system.

-

-

Time-Course Analysis:

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Immediately quench the hydrolysis by diluting the aliquot in the quenching solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC.

-

Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed product (the corresponding carboxylic acid).

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life (t½) of the ester at each pH.

-

Diagram of the Experimental Workflow for Stability Assessment:

Caption: Workflow for assessing the hydrolytic stability of this compound.

Signaling Pathway and Reaction Mechanism

This compound does not directly participate in a signaling pathway itself but is a critical component in the construction of molecules (PROTACs) that modulate signaling pathways by inducing protein degradation.

The reaction mechanism of the PFP ester moiety is a nucleophilic acyl substitution. The primary or secondary amine of a target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.

Diagram of the Amine-Reactive Conjugation Reaction:

Caption: General reaction scheme for the conjugation of this compound.

Conclusion

This compound is a well-designed heterobifunctional linker with properties conducive to the synthesis of complex bioconjugates like PROTACs. Its PEG4 component is expected to confer favorable solubility in a range of solvents, while the PFP ester provides a balance of high reactivity towards amines and enhanced stability against premature hydrolysis. For researchers and drug development professionals, a thorough understanding and experimental determination of its specific solubility and stability profiles under relevant conditions are essential for optimizing reaction protocols, ensuring reproducibility, and developing robust formulations. The protocols and information provided in this guide serve as a foundational resource for the successful application of this compound in advancing targeted therapeutics.

References

The Ascendancy of PFP Esters in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient formation of stable covalent bonds between biomolecules and other molecular entities is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines, such as the side chains of lysine (B10760008) residues in proteins. However, the increasing demand for higher reaction efficiency, improved stability in aqueous environments, and greater control over the conjugation process has led to the emergence of superior alternatives. Among these, pentafluorophenyl (PFP) esters have distinguished themselves as a powerful and versatile tool for researchers in drug development, diagnostics, and fundamental life sciences.[1]

This in-depth technical guide explores the core principles and practical applications of PFP esters in bioconjugation. We will delve into the chemical advantages of PFP esters over traditional reagents, provide detailed experimental protocols for key applications, and present quantitative data to inform your experimental design.

The PFP Ester Advantage: Superior Reactivity and Stability

PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack by an amine. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further accelerating the aminolysis reaction.[1]

The primary advantages of PFP esters, particularly when compared to the commonly used NHS esters, can be summarized as follows:

-

Enhanced Stability Towards Hydrolysis: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous solutions, a competing reaction that deactivates the ester and reduces conjugation efficiency.[1][2] This necessitates the use of a larger excess of the NHS ester to achieve the desired level of modification.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible conjugation reactions, especially when working with precious biomolecules.[1]

-

Faster Reaction Kinetics: The inherent reactivity of the PFP ester leads to significantly faster aminolysis kinetics compared to other active esters. This allows for shorter reaction times and can be particularly advantageous when working with sensitive biomolecules that may be damaged by prolonged exposure to reaction conditions.

-

Preferential Reactivity: In some applications, such as the labeling of native monoclonal antibodies, PFP esters have been shown to exhibit a preference for specific lysine residues, such as K188 of the kappa light chain.[3] This can lead to more homogeneous antibody-fluorophore conjugates with improved properties, such as reduced aggregation and enhanced brightness, compared to the more random labeling patterns often observed with NHS esters.[3]

Quantitative Comparison of Activated Esters

To facilitate a clear understanding of the performance differences between PFP esters and other common amine-reactive reagents, the following table summarizes key quantitative data.

| Parameter | PFP Ester | NHS Ester | Reference |

| Relative Coupling Speed | ~32x faster than OPCP, ~111x faster than ONp | - | [1] |

| Pseudo-first-order rate constant (k') for aminolysis | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene) | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene) | [1] |

| Hydrolytic Stability | More stable than NHS esters | Less stable than PFP esters | [1][2][4][5] |

| Half-life at pH 8 | Longer than NHS esters | Measured in minutes | [2] |

| Optimal Reaction pH | 7.2 - 9.0 | 7.0 - 8.0 | [6] |

Core Applications and Experimental Protocols

PFP esters have found widespread use in a variety of bioconjugation applications, including the labeling of proteins with fluorophores, the PEGylation of therapeutic proteins, and the construction of antibody-drug conjugates (ADCs).

General Reaction Mechanism

The fundamental reaction of a PFP ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Caption: General mechanism of PFP ester aminolysis.

Protocol 1: Labeling of an Antibody with a PFP Ester-Activated Fluorophore

This protocol provides a general method for labeling a purified antibody with a fluorophore that has been activated with a PFP ester.

Materials:

-

Purified antibody in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

-

PFP ester-activated fluorophore

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS, pH 7.4)

Methodology:

-

Antibody Preparation:

-

Prepare a solution of the antibody at a concentration of ≥1 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column.

-

-

Fluorophore Solution Preparation:

-

Immediately before use, dissolve the PFP ester-activated fluorophore in anhydrous DMF or DMSO to a concentration of 2.5 mM.

-

-

Conjugation Reaction:

-

Add the fluorophore solution to the antibody solution to achieve a molar ratio of approximately 5–15× fluorophore to antibody. The optimal ratio may need to be determined empirically.

-

Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid denaturation of the antibody.

-

Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.

-

-

Purification:

-

Remove unreacted fluorophore by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the conjugate at the appropriate wavelengths for the fluorophore and the protein.

-

Caption: Workflow for antibody-fluorophore conjugation.

Protocol 2: PEGylation of a Protein using a PFP-PEG Reagent

This protocol outlines a general procedure for the PEGylation of a protein, such as an IgG, using a PFP ester-activated polyethylene (B3416737) glycol (PEG) reagent.[7][8]

Materials:

-

Purified protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

-

PFP-PEG reagent

-

Anhydrous DMF or DMSO

-

Dialysis cassette or desalting column

-

Storage buffer

Methodology:

-

Protein Preparation:

-

PFP-PEG Solution Preparation:

-

Conjugation Reaction:

-

Add the PFP-PEG solution to the protein solution. For a 2 mg/mL IgG solution, you might add 25 µL of the prepared PFP-PEG solution.[7][8]

-

Incubate the reaction at room temperature for 2 hours or at 37°C for 30 minutes. The optimal time and temperature may vary depending on the protein and the desired degree of PEGylation.[7][8]

-

-

Purification:

-

Storage:

Caption: Workflow for protein PEGylation.

Troubleshooting Common Issues in PFP Ester Bioconjugation

While PFP esters offer significant advantages, successful bioconjugation requires careful attention to experimental details. Here are some common issues and their solutions:

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference |

| Low Conjugation Yield | - Hydrolysis of the PFP ester due to moisture.- Competing nucleophiles in the buffer (e.g., Tris, glycine).- Incorrect pH (too low).- Insufficient mixing of the PFP ester solution in the aqueous buffer. | - Use anhydrous solvents for dissolving the PFP ester and handle the reagent in a dry environment.- Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, bicarbonate).- Ensure the reaction pH is within the optimal range of 7.2-8.5.- Add the PFP ester solution slowly to the biomolecule solution with gentle but thorough mixing. | [5][9] |

| Protein Aggregation | - High concentration of the protein.- Denaturation of the protein by the organic solvent.- Changes in protein conformation upon conjugation. | - Optimize the protein concentration.- Keep the final concentration of the organic solvent below 10%.- Include excipients such as arginine or polysorbates in the reaction buffer. | [10] |

| Inconsistent Results | - Degradation of the PFP ester during storage. | - Store PFP esters at -20°C with a desiccant.- Prepare PFP ester solutions immediately before use and do not store them. | [5] |

Conclusion

Pentafluorophenyl esters represent a significant advancement in the field of bioconjugation, offering researchers a more stable and reactive alternative to traditional amine-reactive reagents like NHS esters.[1] Their enhanced resistance to hydrolysis and faster aminolysis kinetics translate into more efficient and reproducible conjugation reactions, which is particularly crucial when working with valuable and sensitive biomolecules.[1] The ability of PFP esters to, in some cases, provide more selective labeling of proteins further enhances their utility in producing homogeneous bioconjugates with improved properties.[3] By understanding the chemical principles behind their reactivity and following optimized experimental protocols, researchers and drug development professionals can leverage the power of PFP esters to advance their work in areas ranging from therapeutic development to advanced diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amine-Reactive Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Amine-reactive crosslinkers are indispensable chemical tools for creating stable, covalently linked conjugates, finding broad applications in research, diagnostics, and therapeutics.[1][2] Bioconjugation, the chemical process of joining two or more molecules where at least one is a biomolecule, frequently targets primary amines (-NH2).[1][2] These functional groups are readily available on the surface of proteins and peptides, specifically at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][2] The high abundance and accessibility of these amine groups make them a common and effective target for covalent modification.[1][2]

The fundamental principle of amine-reactive crosslinking is an electrophilic-nucleophilic interaction. The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1][3][4] This strategy is widely employed for a multitude of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the immobilization of biomolecules onto surfaces for assays like ELISA.[1][2]

Chemistry of Amine-Reactive Groups

A variety of chemical groups can react with primary amines, but the most predominantly used in commercially available crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.[1][5]

N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1][5] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][5]

Imidoesters: Imidoesters react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds.[1] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be crucial for preserving the native structure and function of the protein.[1] However, the resulting amidine bond is reversible at high pH.[1]

Other less common amine-reactive groups include isocyanates, which form urea (B33335) linkages, and aldehydes, which form Schiff bases that can be reduced to stable secondary amines.[3]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on several key features: the nature of their reactive groups, the characteristics of their spacer arm, and their functionality.

Homobifunctional vs. Heterobifunctional Crosslinkers:

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[1][2] They are frequently employed in studying protein-protein interactions and creating protein polymers.[1][2] A potential drawback is the risk of self-conjugation and polymerization.[6]

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[1][2] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[1][2] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[1][2]

Cleavable vs. Non-Cleavable Spacer Arms:

-

Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[1] They are ideal for applications where the long-term integrity of the conjugate is paramount.[1]

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (which can be reduced) or an ester linkage (which can be hydrolyzed).[1] This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.[1][7]

Water-Soluble vs. Water-Insoluble Crosslinkers:

-

Water-Insoluble Crosslinkers: Many non-sulfonated NHS-ester reagents are not soluble in water and must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction.[8] This can be a drawback when working with proteins that are sensitive to organic solvents.[4]

-

Water-Soluble Crosslinkers: The addition of a sulfonate group (-SO3) to the N-hydroxysuccinimide ring (creating a sulfo-NHS ester) significantly increases the water solubility of the crosslinker.[8] This eliminates the need for organic solvents, minimizing the risk of protein denaturation.[4] Furthermore, the charged sulfonate group prevents these crosslinkers from permeating cell membranes, making them ideal for cell surface crosslinking applications.[8]

Quantitative Data for Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |

| Bis(sulfosuccinimidyl) suberate (B1241622) | BS3 | 572.43 | 11.4 | Yes | No | No | Sulfo-NHS ester |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No | NHS ester |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | NHS ester |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Disulfide) | NHS ester |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Group 1 | Reactive Group 2 |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | Yes | No | NHS ester | Maleimide |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No | No | Sulfo-NHS ester | Maleimide |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.18 | 10.6 | No | Yes | No | NHS ester | Iodoacetyl |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | No | Yes | Yes (Disulfide) | NHS ester | Pyridyldithiol |

| Succinimidyl diazirine sulfoxide (long) | SDASO-L | - | - | - | - | Yes (MS-cleavable) | NHS ester | Diazirine |

Experimental Protocols

The following are generalized protocols for common applications of amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: Protein-Protein Interaction Analysis using DSS

This protocol is suitable for identifying protein-protein interactions by crosslinking interacting partners, followed by analysis such as co-immunoprecipitation and western blotting.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[2]

-

Disuccinimidyl suberate (DSS)

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Beads for immunoprecipitation (e.g., Protein A/G agarose)

-

SDS-PAGE reagents and western blot apparatus

Procedure:

-

Protein Preparation: Prepare the protein sample containing the putative interacting partners in an amine-free buffer.[9]

-

DSS Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a stock concentration of 25 mM.[10]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.[9] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]

-

Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.[10]

-

Immunoprecipitation: Proceed with your standard immunoprecipitation protocol to isolate the protein complex of interest.

-

Analysis: Elute the crosslinked protein complexes and analyze by SDS-PAGE and western blotting to detect the presence of higher molecular weight species corresponding to the crosslinked proteins.[9]

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using SMCC

This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

-

Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[5]

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Anhydrous DMSO

-

Thiol-containing drug

-

Desalting column (e.g., Sephadex G-25)

-

Thiol reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 10 mM EDTA, pH 6.8)

-

Quenching reagent (e.g., L-cysteine)

Procedure:

-

Antibody Activation:

-

Prepare a stock solution of SMCC in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[5]

-

Incubate for 30-60 minutes at room temperature.[5]

-

Remove excess, unreacted SMCC using a desalting column equilibrated with thiol reaction buffer.[5] This step is critical to prevent quenching of the thiol-containing drug.[5]

-

-

Drug Conjugation:

-

Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.[5]

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[5]

Mandatory Visualizations

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. The Journal of Brief Ideas [beta.briefideas.org]

An In-depth Technical Guide on Diketone-PEG4-PFP Ester for Lysine Residue Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketone-PEG4-PFP ester is a heterobifunctional crosslinker that is increasingly utilized in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of its structure, mechanism of action, and its application in the specific targeting of lysine (B10760008) residues on proteins. We will delve into the distinct roles of its constituent functional groups, present comparative data for optimal experimental design, and provide detailed protocols for its use.

Core Components and Functionality

The structure of this compound comprises three key components: a pentafluorophenyl (PFP) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a diketone moiety. Each plays a crucial role in its function as a molecular linker.

-

Pentafluorophenyl (PFP) Ester: This is the primary reactive group for targeting lysine residues.[5][6] The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and an excellent leaving group.[7] This facilitates a nucleophilic attack by the ε-amino group of a lysine residue, resulting in the formation of a stable amide bond.[8] PFP esters are noted for their increased stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making them a more efficient choice for bioconjugation reactions.[6][7][9]

-

Polyethylene Glycol (PEG) Spacer (PEG4): The PEG4 spacer is a hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This spacer enhances the solubility of the entire molecule in aqueous buffers, which is advantageous when working with biological macromolecules.[6] The length and flexibility of the PEG spacer can also mitigate steric hindrance, allowing the reactive ends of the linker to efficiently access their targets on the protein and another molecule of interest (e.g., an E3 ligase ligand in a PROTAC).

-

Diketone Moiety: The terminal diketone group provides a second point of reactivity. While the PFP ester is the designated lysine-targeting group, the diketone's reactivity is more nuanced. Literature suggests that 1,3-diketones react efficiently with the guanidinium (B1211019) group of arginine residues to form stable pyrimidine-linked conjugates. In contrast, their reaction with the primary amine of lysine forms an enamine adduct, which is prone to hydrolysis and thus less stable.[10] However, some commercial suppliers suggest that in specific contexts, such as within the active site of a catalytic antibody, the diketone can form a covalent bond with a lysine residue.[11] The precise role and reactivity of the diketone moiety can be influenced by the specific protein microenvironment and reaction conditions.

Data Presentation: Comparative Stability and Reaction Parameters

For informed experimental design, it is crucial to understand the properties of the PFP ester in comparison to other commonly used amine-reactive functional groups.

Table 1: Comparative Stability of PFP Esters vs. NHS Esters in Aqueous Solution

| Active Ester | Relative Rate of Hydrolysis | Key Advantages |

| PFP Ester | Lower | Higher resistance to spontaneous hydrolysis, leading to more efficient reactions and better reproducibility.[6][7][9] |

| NHS Ester | Higher | More susceptible to hydrolysis, which can reduce conjugation efficiency and may necessitate a larger excess of the reagent.[7][9] |

Table 2: General Experimental Parameters for PFP Ester Conjugation to Proteins

| Parameter | Recommended Conditions | Notes |

| pH | 7.2 - 8.5 | A slightly basic pH ensures that the lysine ε-amino group is sufficiently deprotonated and nucleophilic.[5][12] |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete for reaction with the PFP ester.[6] |

| Solvent for PFP Ester | Anhydrous DMSO or DMF | The PFP ester should be dissolved in a dry organic solvent immediately before addition to the aqueous reaction mixture.[6][12] |

| Molar Ratio | 5-15 fold molar excess of PFP ester to protein | The optimal ratio may vary depending on the protein and the desired degree of labeling.[5] |

| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer reaction times may be necessary for less reactive lysine residues or when using lower molar excesses of the ester.[13] |

| Quenching | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Addition of an amine-containing buffer will quench any unreacted PFP ester.[12] |

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a protein, targeting its lysine residues. This protocol should be optimized for each specific application.

1. Preparation of Reagents

-

Protein Solution: Prepare the protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) at a concentration of ≥1 mg/mL.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[6]

-

This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 2.5 mM.[5] PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvents and to avoid preparing stock solutions for long-term storage.[6][12]

2. Conjugation Reaction

-

Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-15x).[5] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.[5]

-

Gently vortex the reaction mixture to ensure thorough mixing.[5]

-

Incubate the reaction for 1 hour at room temperature.[5] The incubation time can be extended or the temperature adjusted (e.g., 4°C overnight) to optimize the reaction.[13]

3. Purification of the Conjugate

-

Following the incubation, remove the unreacted this compound and the pentafluorophenol (B44920) byproduct by buffer exchange into a suitable storage buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).[5] This can be achieved using a desalting column with an appropriate molecular weight cutoff.[5]

4. Characterization of the Conjugate

-

Degree of Labeling (DOL): The extent of lysine modification can be determined using various analytical techniques, such as mass spectrometry (to detect the mass shift corresponding to the addition of the linker) or by spectrophotometric methods if the linker contains a chromophore.

-

Purity: The purity of the conjugate can be assessed by SDS-PAGE, which will show a shift in the molecular weight of the modified protein, and by size-exclusion chromatography.

Mandatory Visualizations

Caption: Reaction mechanism of this compound with a lysine residue.

Caption: Experimental workflow for lysine targeting with this compound.

Conclusion

This compound is a valuable tool for the targeted modification of lysine residues in proteins. Its PFP ester moiety offers a stable and efficient means of forming robust amide bonds, while the PEG spacer enhances solubility and accessibility. The reactivity of the diketone group presents opportunities for further functionalization, although its selectivity towards lysine versus arginine should be carefully considered in the experimental design. By following the guidelines and protocols outlined in this guide, researchers can effectively employ this versatile crosslinker in their drug development and bioconjugation endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 2353409-84-2 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - CD Bioparticles [cd-bioparticles.net]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

The Crucial Core: An In-depth Technical Guide to PROTAC® Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: a warhead that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3][4] While the warhead and E3 ligase ligand provide specificity, it is the often-underestimated linker that dictates the overall efficacy, selectivity, and drug-like properties of the PROTAC molecule.[5][6] This technical guide delves into the core components of PROTAC linkers, their profound impact on PROTAC biology, and the experimental methodologies used to evaluate their performance.

The Anatomy of a PROTAC Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's success, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[5][6] Linkers are broadly classified based on their chemical composition and flexibility.

Common Linker Compositions

The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4]

-

Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility.[3] PEG linkers are a popular choice to enhance the aqueous solubility of often large and lipophilic PROTAC molecules.[3][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further improving solubility.[3] While beneficial for solubility, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[3] However, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the PROTAC's polar surface area, facilitating membrane traversal.[3]

-

Alkyl Linkers: These are saturated or unsaturated hydrocarbon chains that offer a more lipophilic and rigid alternative to PEG linkers.[] Alkyl linkers are synthetically straightforward and can improve membrane permeability by reducing the topological polar surface area.[] They are often employed when optimizing for passive diffusion.[]

Beyond these two mainstays, other motifs are increasingly being incorporated to fine-tune PROTAC properties:

-

Alkynes and Triazoles: Often introduced via "click chemistry," these groups add rigidity and metabolic stability.[4][5]

-

Saturated Heterocycles (e.g., piperazine, piperidine): These structures can impart conformational constraint and improve physicochemical properties.[4][5]

-

Aromatic Systems: Phenyl rings can introduce planarity and rigidity, and in some cases, engage in π-stacking interactions to stabilize the ternary complex.[4][]

The Critical Role of Linker Length and Flexibility

The length and flexibility of the linker are paramount for the formation of a productive ternary complex.[10]

-

Linker Length: An optimal linker length is crucial for bringing the POI and E3 ligase into the correct proximity and orientation for efficient ubiquitination.[11][12] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex.[10] Conversely, a linker that is too long might result in an unproductive complex where the lysine (B10760008) residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[10] The optimal length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[10]

-

Linker Flexibility vs. Rigidity: Flexible linkers, like long alkyl or PEG chains, provide a high degree of conformational freedom, increasing the probability of forming a productive ternary complex.[6] However, this flexibility can come with an entropic penalty upon binding.[6] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding and potentially improving selectivity.[6] However, a rigid linker that enforces an unproductive conformation will abolish degradation.[4]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs exert their effect by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2]

Caption: PROTAC-mediated protein degradation pathway.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[13] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides.[14][15] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][16]

The Ubiquitin-Proteasome Signaling Pathway

The UPS is a highly regulated process involving a cascade of enzymatic reactions.

Caption: The Ubiquitin-Proteasome System (UPS) cascade.

-

Activation: Ubiquitin is activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[17][18]

-

Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[17]

-

Ligation: A ubiquitin ligase (E3) recognizes the specific POI and catalyzes the transfer of ubiquitin from the E2 to the POI.[17] The human genome encodes over 600 E3 ligases, providing substrate specificity.[]

-

Polyubiquitination: The process is repeated to form a polyubiquitin chain on the POI.[18]

-

Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[14][15]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of linker length and composition is a critical step in PROTAC development, with significant effects on degradation potency (DC50) and maximal degradation (Dmax).

Impact of Linker Length on Degradation

Systematic variation of linker length often reveals a "sweet spot" for optimal degradation.

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor-α | Alkyl | 12 | >1000 | <20 | [12] |

| Estrogen Receptor-α | Alkyl | 16 | ~100 | >80 | [12] |

| Estrogen Receptor-α | Alkyl | 20 | >1000 | <20 | [12] |

| p38α MAPK | PEG | 4 | Inactive | - | [10] |

| p38α MAPK | PEG | 8 | 100 | ~70 | [10] |

| p38α MAPK | PEG | 12 | 30 | >90 | [10] |

| p38α MAPK | PEG | 16 | 100 | ~80 | [10] |

Note: The data presented are illustrative and compiled from various sources. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

The "Hook Effect"

A phenomenon often observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.[20][21] This is attributed to the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[22][23] Mitigating the hook effect can sometimes be achieved by enhancing the cooperativity of the ternary complex through linker optimization.[24]

Caption: The logical relationship of the hook effect.

Experimental Protocols for PROTAC Evaluation

A robust assessment of PROTAC efficacy requires a suite of well-defined experimental protocols.

Caption: A typical experimental workflow for evaluating PROTACs.

Cellular Permeability Assays

Due to their often high molecular weight and polar surface area, assessing the cell permeability of PROTACs is crucial.[25]

4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess passive membrane permeability in a cell-free system.[25][26]

-

Principle: Measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[25]

-

Methodology:

-

Prepare a lipid solution (e.g., phosphatidylcholine in dodecane) and coat the filter of a 96-well filter plate.

-

Add the PROTAC solution to the donor wells.

-

Add buffer to the acceptor wells.

-

Incubate the plate for a defined period (e.g., 4-18 hours).

-

Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe).

-

4.1.2. Caco-2 Permeability Assay

-